5-(Benzyloxy)-2-hydroxybenzaldehyde
Overview
Description
5-(Benzyloxy)-2-hydroxybenzaldehyde, also known as 5-benzyloxy-salicylaldehyde, is a versatile aldehyde that is used in a variety of synthetic reactions. Its unique structure allows it to be used in a variety of applications, ranging from pharmaceuticals to polymers. This aldehyde is also known for its ability to undergo a variety of reactions, including aldol condensation and Wittig reactions.
Scientific Research Applications
Antimicrobial Applications
“5-(Benzyloxy)-2-hydroxybenzaldehyde” could potentially be used in the development of antimicrobial agents. Chalcones derivatives, which can be synthesized from this compound, have been found to have wide applications in pharmaceutical and medicinal chemistry . These compounds have shown promising results in antimicrobial activity screening .
Antioxidant Applications
The compound could also be used in the synthesis of antioxidants. Chalcone derivatives have been evaluated for in-vitro antioxidant activity . This suggests that “5-(Benzyloxy)-2-hydroxybenzaldehyde” could be used in the development of new antioxidant agents.
Anti-Melanogenic Applications
Research has shown that certain chemical compounds, including those similar to “5-(Benzyloxy)-2-hydroxybenzaldehyde”, can act as inhibitors of tyrosinase, a key enzyme in melanogenesis . This suggests potential applications in the development of anti-melanogenic agents, which could be used in the treatment of conditions related to melanin overproduction.
Synthesis of Novel Chalcones
“5-(Benzyloxy)-2-hydroxybenzaldehyde” can be used in the synthesis of novel chalcones . These chalcones can be further treated to produce various compounds with potential biological activities .
Development of Synthetic Inhibitors
The structure of “5-(Benzyloxy)-2-hydroxybenzaldehyde” could inspire the design of novel synthetic inhibitors . These inhibitors could have increased efficiency and safety, with potential applications in the food, pharmaceutical, and cosmetics industries .
Bioactivity Studies
The compound could be used in bioactivity studies. For example, xanthone glucosides, which have unique structures and significant bioactivities, could potentially be synthesized from "5-(Benzyloxy)-2-hydroxybenzaldehyde" .
properties
IUPAC Name |
2-hydroxy-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZAISWDRNIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358139 | |
Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-hydroxybenzaldehyde | |
CAS RN |
56979-56-7 | |
Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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